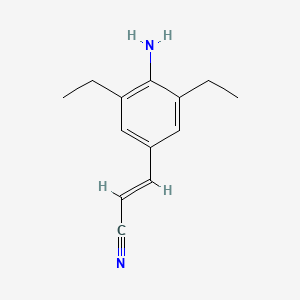

3-(4-氨基-3,5-二乙基苯基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is a useful research chemical for organic synthesis and other chemical processes . It can be used in the preparation of 5,6-substituted pyrimidines that can possibly inhibit HIV strains resistant to reverse transcriptase inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of corresponding dimethylanilines with acrylic acid .Molecular Structure Analysis

The molecular formula of “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is C11H12N2·HCl, with a molecular weight of 208.69 .Physical and Chemical Properties Analysis

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a solid at 20°C . It appears as a light orange to yellow to green powder or crystal .科学研究应用

光电器件

- 应用:噻吩染料,包括丙烯腈化合物的衍生物,已被合成用于光电器件中。这些染料有利于保护人眼和光学传感器,以及稳定光通信中的光源。

- 研究:使用各种方法,包括开孔 Z 扫描法、线性吸收光谱、发射光谱和密度泛函理论 (DFT) 计算,证明了这些染料在激光激发下的非线性吸收和光限制行为 (Anandan 等,2018)。

环境和生物医学应用

- 应用:基于丙烯腈的聚合颗粒已被设计用于药物输送装置、去除有机污染物以及作为催化过程中的介质。

- 研究:对这些颗粒进行化学改性以增强它们对有机和金属物种的吸收能力,并显示出改善的催化活性。它们的磁场响应性允许在使用后轻松去除 (Sahiner 等,2011)。

医学应用

- 应用:辐射诱导的聚乙烯醇/丙烯酸 (PVA/AAc) 水凝胶,用包括丙烯腈衍生物在内的胺化合物改性,具有潜在的医学应用。

- 研究:胺改性聚合物表现出增加的溶胀性和改善的热稳定性。它们表现出有希望的抗菌和抗真菌活性,使其适用于医学应用 (Aly & El-Mohdy, 2015)。

安全和危害

作用机制

Target of Action

The primary targets of 3-(4-Amino-3,5-diethylphenyl)-2-propenenitrile are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed to interact with its targets in a way that influences cellular processes, but the specifics of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

It is known that the compound is involved in the synthesis of rilpivirine, a drug used to treat individuals infected with human immunodeficiency virus 1 (hiv-1) .

Pharmacokinetics

It is known that the compound is used in the synthesis of rilpivirine, which has a low oral dose and is used once daily, suggesting good bioavailability .

Result of Action

As the compound is a precursor in the synthesis of rilpivirine, it may contribute to the antiviral effects of this drug .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

属性

IUPAC Name |

(E)-3-(4-amino-3,5-diethylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-11-8-10(6-5-7-14)9-12(4-2)13(11)15/h5-6,8-9H,3-4,15H2,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGQSWNFVAGIW-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=C1N)CC)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)

![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)

![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)

![1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)](/img/no-structure.png)

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)